molecular formula C10H8IN5O2 B5508161 4-amino-N'-(3-iodobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide

4-amino-N'-(3-iodobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide

Cat. No. B5508161
M. Wt: 357.11 g/mol
InChI Key: OAVUOGVMGRACCQ-WLRTZDKTSA-N
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Description

Synthesis Analysis

The synthesis of oxadiazole derivatives, including structures similar to 4-amino-N'-(3-iodobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide, often involves the cyclization of carbohydrazides with various reagents. For example, the synthesis can include steps such as treating dibenzyl amine with chloroacetic acid to yield N,N-dibenzyl glycine, which is then converted to its methyl or ethyl esters. These esters can be treated with hydrazine hydrate to give hydrazides, which are key intermediates for cyclization to oxadiazoles through reactions with phosphorus pentoxide or other cyclizing agents (Daoud & Ismmaeel, 2013).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by spectroscopic methods such as FT-IR, NMR (both ^1H and ^13C), and sometimes X-ray crystallography. These methods confirm the presence of the oxadiazole ring and elucidate other structural features such as substitution patterns and the configuration of the hydrazone moiety (Karrouchi et al., 2021).

Chemical Reactions and Properties

Oxadiazole derivatives, including 4-amino-N'-(3-iodobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide, can participate in various chemical reactions, such as cycloadditions and nucleophilic substitutions, due to the reactive nature of the oxadiazole ring. These reactions are often utilized to further modify the oxadiazole core or to introduce additional functional groups that can enhance the compound's biological activity (Xu et al., 2017).

Scientific Research Applications

Synthesis and Biological Activities

  • Anticonvulsant Activity : Kumar et al. (2013) synthesized a series of 2,5-disubstituted-1,3,4-oxadiazoles, similar in structure to the compound , exhibiting significant anticonvulsant activity without neurotoxicity at administered doses. This suggests potential applications in epilepsy treatment Kumar, B. N. P., Mohana, K., & Mallesha, L. (2013). Journal of Chemistry.

  • Antineoplastic Activity : Farghaly et al. (2012) explored the antineoplastic potential of new indolyl-1,3,4-oxadiazole derivatives, indicating their relevance in cancer research. This study underscores the versatility of oxadiazole derivatives in medicinal chemistry Farghaly, A., Haider, N., & Lee, D. (2012). Journal of Heterocyclic Chemistry.

  • Antimicrobial Activity : El-masry et al. (2000) reported on the synthesis of benzimidazole derivatives displaying potential antimicrobial activities, highlighting the broad spectrum of biological applications of such compounds El-masry, A., Fahmy, H., & Abdelwahed, S. (2000). Molecules.

  • Agricultural Antifungal Agents : Wu et al. (2019) identified novel 1,3,4-oxadiazole-2-carbohydrazides as effective antifungal agents potentially targeting succinate dehydrogenase (SDH), demonstrating their applicability in agriculture for plant protection Wu, Y.-Y., Shao, W., Zhu, J.-J., et al. (2019). Journal of Agricultural and Food Chemistry.

  • Antiproliferative Activity : Kumar et al. (2014) synthesized 2,5-disubstituted-1,3,4-oxadiazoles showing in vitro antiproliferative effects against several human cancer cell lines. This work indicates the potential of oxadiazole derivatives in the development of new cancer therapies Kumar, B. N. P., Mohana, K., Mallesha, L., & Veeresh, B. (2014). Medicinal Chemistry Research.

properties

IUPAC Name

4-amino-N-[(E)-(3-iodophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN5O2/c11-7-3-1-2-6(4-7)5-13-14-10(17)8-9(12)16-18-15-8/h1-5H,(H2,12,16)(H,14,17)/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVUOGVMGRACCQ-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C=NNC(=O)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)I)/C=N/NC(=O)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-[(E)-(3-iodophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide

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